![molecular formula C7H10Br2 B14317722 6,6-Dibromo-1-methylbicyclo[3.1.0]hexane CAS No. 106988-84-5](/img/structure/B14317722.png)
6,6-Dibromo-1-methylbicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dibromo-1-methylbicyclo[310]hexane is a bicyclic organic compound characterized by its unique structure, which includes two bromine atoms and a methyl group attached to a bicyclo[310]hexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dibromo-1-methylbicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of cyclopropanation reactions based on carbenes and metallocarbenes . These methods are efficient but often require sophisticated and pre-functionalized starting materials.
Chemical Reactions Analysis
Types of Reactions: 6,6-Dibromo-1-methylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using reagents like methyllithium.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex bicyclic structures.
Common Reagents and Conditions:
Methyllithium: Used for substitution reactions to replace bromine atoms.
Major Products:
Substitution Products: When reacted with methyllithium, the major products are derivatives where bromine atoms are replaced.
Cycloaddition Products: The reaction with styrene yields exo- and endo-7-phenylbicyclo[4.2.0]oct-1-ene.
Scientific Research Applications
6,6-Dibromo-1-methylbicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: The compound serves as a building block for synthesizing bioactive molecules and potential drug candidates.
Organic Synthesis: Its unique structure and reactivity make it valuable for constructing complex organic frameworks.
Material Science: The compound’s properties are explored for developing new materials with specific characteristics.
Mechanism of Action
The mechanism of action for 6,6-Dibromo-1-methylbicyclo[3.1.0]hexane involves its ability to participate in various chemical reactions due to the presence of bromine atoms and the strained bicyclic structure. The compound can generate reactive intermediates like 1,2-cyclohexadiene, which can further react with other molecules to form complex products . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-methylbicyclo[3.1.0]hexane: A similar compound without the bromine atoms, used for comparison in thermophysical property studies.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with different substituents, used in pharmaceutical applications.
Uniqueness: 6,6-Dibromo-1-methylbicyclo[31The compound’s ability to undergo specific substitution and cycloaddition reactions sets it apart from other similar bicyclic compounds .
Properties
CAS No. |
106988-84-5 |
|---|---|
Molecular Formula |
C7H10Br2 |
Molecular Weight |
253.96 g/mol |
IUPAC Name |
6,6-dibromo-1-methylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H10Br2/c1-6-4-2-3-5(6)7(6,8)9/h5H,2-4H2,1H3 |
InChI Key |
ZIWHXWXRWIUFKU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC1C2(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14317659.png)
![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)
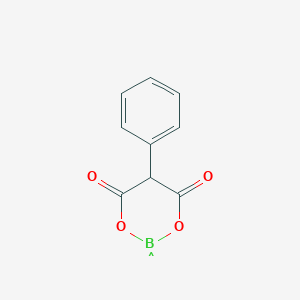
![Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate](/img/structure/B14317678.png)
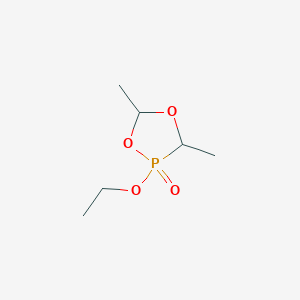
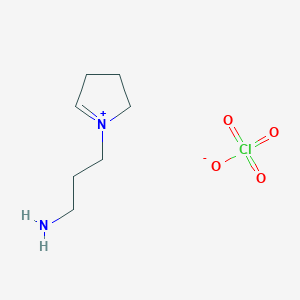
![3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)](/img/structure/B14317693.png)
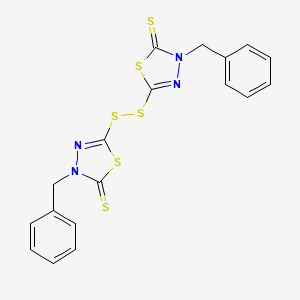
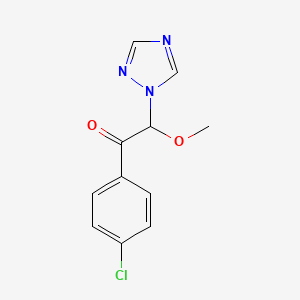
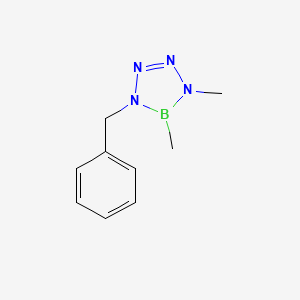
![17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene](/img/structure/B14317721.png)
